molecular formula C14H11ClN2S B2827347 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole CAS No. 14483-78-4

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole

Cat. No. B2827347
CAS RN: 14483-78-4
M. Wt: 274.77
InChI Key: AWQHGKQDMXEODE-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole (2-CPMB) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 112-115°C and a molecular weight of 270.8 g/mol. 2-CPMB is a substituted benzimidazole derivative and has been used as a model compound in studies of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit antimicrobial activity. They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Benzimidazole derivatives have also shown promise in the field of oncology. They have been found to exhibit antiproliferative activity, meaning they can inhibit the growth of cancer cells .

Antiviral Activity

Some benzimidazole derivatives have been found to exhibit antiviral activity. This makes them potential candidates for the development of new antiviral drugs .

Antiparasitic Activity

Benzimidazole derivatives have been found to exhibit antiparasitic activity. They can inhibit the growth of parasites, making them potential candidates for the development of new antiparasitic drugs .

Antihypertensive Activity

Some benzimidazole derivatives have been found to exhibit antihypertensive activity. This makes them potential candidates for the development of new antihypertensive drugs .

Anti-inflammatory Activity

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity. They can reduce inflammation, making them potential candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHGKQDMXEODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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